molecular formula C15H13N3OS B2951726 N-(2,3-dihydro-1-benzofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 1178381-33-3

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No. B2951726
CAS RN: 1178381-33-3
M. Wt: 283.35
InChI Key: BELHYKHJHZJELU-UHFFFAOYSA-N
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Description

“N-(2,3-Dihydro-1-benzofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine”, also known as DBMT, is a heterocyclic compound. It has a molecular formula of C15H13N3OS and a molecular weight of 283.35 .


Synthesis Analysis

The synthesis of similar compounds involves complex processes. For instance, benzofuran derivatives can be synthesized through a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of DBMT includes a benzofuran ring and a thieno[2,3-d]pyrimidin-4-amine moiety. The InChI code for a similar compound, (2,3-dihydro-1-benzofuran-2-yl)methylamine, is 1S/C10H13NO/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-5,9,11H,6-7H2,1H3 .


Physical And Chemical Properties Analysis

DBMT has a molecular weight of 283.35. A similar compound, (2,3-dihydro-1-benzofuran-2-yl)methylamine, has a molecular weight of 163.22 . Further physical and chemical properties are not available in the retrieved resources.

Future Directions

Benzofuran compounds, including DBMT, have potential applications in various fields of research and industry due to their biological activities . They are considered potential natural drug lead compounds . Therefore, future research could focus on exploring the biological activities of DBMT and its potential applications in medicine.

properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-2-4-13-10(3-1)7-11(19-13)8-16-14-12-5-6-20-15(12)18-9-17-14/h1-6,9,11H,7-8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELHYKHJHZJELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)CNC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

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